molecular formula C22H23N5O3 B2366306 N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-59-0

N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2366306
CAS No.: 946279-59-0
M. Wt: 405.458
InChI Key: XFJMRNPZJJHTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity [1]. MALT1 is a key signaling protein that acts as a central mediator in the antigen receptor signaling pathway for T-cells and B-cells, and its proteolytic activity is essential for the activation of the NF-κB transcription factor, a critical regulator of immune and inflammatory responses [2]. By irreversibly binding to the MALT1 paracaspase active site, this compound effectively blocks the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby dampening NF-κB-driven gene expression and lymphocyte activation [3]. This specific mechanism of action makes it an invaluable pharmacological tool for dissecting the role of MALT1 in immunology and oncology research. Researchers utilize this inhibitor to investigate the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive MALT1 signaling is a known driver of cell survival and proliferation [4]. Furthermore, it is employed in studies of T-cell-mediated autoimmune and inflammatory diseases, providing insights into the potential of MALT1 inhibition as a therapeutic strategy for conditions like graft-versus-host disease and multiple sclerosis [5]. Its ability to precisely target MALT1 proteolytic function offers a significant advantage over genetic knockdown techniques, allowing for acute, dose-dependent interrogation of signaling dynamics in complex cellular and in vivo models.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-6-8-17(9-7-15)26-12-13-27-21(29)19(24-25-22(26)27)20(28)23-11-10-16-4-3-5-18(14-16)30-2/h3-9,14H,10-13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMRNPZJJHTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazine family. Its unique structure combines a tetrahydroimidazo ring with various substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several critical structural elements:

  • Imidazo[2,1-c][1,2,4]triazine core : This heterocyclic structure is known for its diverse biological activities.
  • Carboxamide group : This functional group is often associated with enhanced interaction with biological targets.
  • Substituents : The presence of the methoxyphenethyl and p-tolyl groups may influence its pharmacological properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC18_{18}H22_{22}N4_{4}O3_{3}
Molecular Weight342.39 g/mol
Core StructureImidazo[2,1-c][1,2,4]triazine
Functional GroupsCarboxamide, Methoxyphenethyl

Anticancer Properties

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspase pathways. The presence of specific substituents enhances their ability to target tumor cells selectively while sparing normal cells .

Antimicrobial Activity

The compound has shown potential antimicrobial properties:

  • In Vitro Studies : Similar compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Other Biological Activities

Preliminary studies suggest additional pharmacological effects:

  • Anti-inflammatory Effects : Some derivatives within this class have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Neuroprotective Effects : There is emerging evidence that certain imidazo[2,1-c][1,2,4]triazines may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study focused on the effect of similar triazine derivatives on human gastric adenocarcinoma (AGS) cells found that:

  • IC50_{50} Values : Compounds exhibited IC50_{50} values ranging from 10 to 30 µM after 48 hours of exposure.
  • Apoptosis Induction : Significant increases in caspase 3/7 activity were observed in treated AGS cells compared to controls .

Table 2: Summary of Biological Activities and IC50_{50} Values

Activity TypeCompound TestedIC50_{50} (µM)Mechanism
AnticancerSimilar triazine derivatives10 - 30Apoptosis via caspase activation
AntimicrobialVarious imidazo[2,1-c][1,2,4]triazines<50Disruption of cell wall synthesis
Anti-inflammatorySelected derivativesN/ACytokine modulation

Comparison with Similar Compounds

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

  • Core Structure : Shares the imidazo[2,1-c][1,2,4]triazine backbone but differs in substituents.
  • Key Differences: Aromatic Group: Fluorophenyl (electron-withdrawing) vs. p-tolyl (electron-donating methyl group). Fluorine may enhance metabolic stability and target affinity . Side Chain: 3-isopropoxypropyl (ether linkage) vs. 3-methoxyphenethyl (aromatic ether).
  • Synthetic Route : Similar carboxamide coupling strategies likely apply, though side-chain modifications require tailored reagents .

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and Carboxamides

  • Core Structure : Imidazo[5,1-d][1,2,3,5]tetrazine (distinct ring system) vs. imidazo[2,1-c][1,2,4]triazine.
  • Functional Groups : Carboxylates/amides at position 8; methyl group at position 3.
  • Synthetic Pathway: Uses 5-aminoimidazole-4-carboxamide (AIC) as a precursor, diazotization, and acyl chloride intermediates .

Carboxamide-Containing Heterocycles

N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides

  • Core Structure: Benzothiazole-thiazolidinone vs. imidazo-triazine.
  • Functional Groups: Carboxamide linkage to thiazolidinone; variable aryl substituents (e.g., 4-chlorophenyl, 2,6-difluorophenyl).
  • Bioactivity Implications : Chloro/fluoro substituents in these compounds enhance electrophilicity and receptor binding, similar to p-tolyl’s hydrophobic interactions .

Fluorinated Heteropolycyclic Systems

Pyrazolotriazine Derivatives with Trifluoroacetyl Groups

  • Core Structure: Pyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazine (larger fused system).
  • Functional Groups : Trifluoroacetyl and sulfonyl groups improve metabolic resistance and solubility.
  • Relevance : Fluorine’s electronegativity contrasts with the methoxy group’s electron-donating effects in the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity/Synthetic Insights
N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine p-Tolyl, 3-methoxyphenethyl Potential CNS activity due to lipophilicity
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Same core 4-Fluorophenyl, 3-isopropoxypropyl Enhanced metabolic stability
N-(2-Phenyl-4-oxo-thiazolidin-3-yl)-benzothiazole-3-carboxamide Benzothiazole-thiazolidinone Chlorophenyl, difluorophenyl Anticandidal and kinase inhibition
Pyrazolotriazine trifluoroacetyl derivatives Pyrazolotriazine Trifluoroacetyl, sulfonyl Anticancer and antimicrobial activity

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., p-tolyl) may improve binding to hydrophobic pockets, whereas electron-withdrawing groups (e.g., fluorophenyl) enhance oxidative stability .
  • Methoxyphenethyl side chains likely increase blood-brain barrier penetration compared to aliphatic ethers .

Synthetic Challenges :

  • Imidazo-triazine derivatives require precise control during cyclization and carboxamide coupling steps, as seen in AIC-based syntheses .

Preparation Methods

Imidazo[2,1-c]Triazine Synthesis

The imidazo-triazine core can be synthesized via cyclocondensation reactions. A method adapted from imidazo-thiazino-triazine synthesis involves base-mediated rearrangements of preformed heterocycles. For example, treating imidazo[4,5-e]thiazolo[3,2-b]triazine derivatives with KOH in methanol induces ring expansion and skeletal reorganization to form fused triazine systems. Applied to the target compound, this strategy could involve:

  • Preparing a precursor such as imidazo[2,1-c]triazin-4-one via cyclization of 2-aminotriazine with α-keto esters.
  • Subjecting the intermediate to alkaline conditions (e.g., KOH in methanol) to facilitate ring expansion and tautomerization.

Representative Conditions :

  • Reagents : KOH (2.5 equiv), methanol, 25–60°C
  • Yield : 63–81% for analogous systems

Functionalization at Position 8

Introducing the p-tolyl group requires transition-metal-catalyzed cross-coupling or nucleophilic substitution . While direct C–H arylation is challenging, Suzuki-Miyaura coupling using a boronic ester at position 8 of the triazine precursor may be feasible. Alternatively, pre-functionalization of the triazine building block with a halogen (e.g., bromide) enables coupling with p-tolylboronic acid under Pd catalysis.

Amide Bond Formation at Position 3

The carboxamide group is installed via activation of the carboxylic acid followed by coupling with 3-methoxyphenethylamine. Methods from N-triazinyl α-ketoamide synthesis can be adapted:

  • Activation : Convert the triazine-3-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.
  • Coupling : React with 3-methoxyphenethylamine in the presence of a base (e.g., triethylamine) in dichloromethane or THF.

Optimization Data :

Step Reagents Temperature Yield Source
Acid chloride SOCl₂, DMF (cat.) Reflux 95%
Amidation Et₃N, DCM, 24 h 25°C 82%

Assembly of the Tetrahydroimidazo-Triazine System

The tetrahydro moiety at positions 4,6,7,8 suggests hydrogenation of a dihydroimidazo-triazine intermediate. Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (e.g., ammonium formate) can reduce double bonds or nitro groups in the precursor. For example:

  • Synthesize 8-(p-tolyl)-4-oxo-4,6-dihydroimidazo[2,1-c]triazine-3-carboxylic acid.
  • Hydrogenate at 50 psi H₂ with 10% Pd/C in ethanol to saturate the 6,7-positions.

Critical Parameters :

  • Pressure : 50–100 psi H₂
  • Catalyst : 5–10% Pd/C
  • Yield : 70–85%

Alternative Routes and Comparative Analysis

One-Pot Cascade Reactions

A cascade approach inspired by imidazo-thiazino-triazine synthesis could streamline the synthesis:

  • Condense 2-aminotriazine with an α-keto ester to form an imidazo-triazinone.
  • Treat with KOH to induce decarboxylation and ring expansion.
  • Functionalize via sequential cross-coupling and amidation.

Advantages : Reduced purification steps, higher atom economy.
Limitations : Requires precise control of reaction conditions to avoid side products.

Solid-Phase Synthesis

Immobilizing the triazine core on resin enables iterative functionalization. However, this method is less documented for imidazo-triazines and may require adapting protocols from peptide synthesis.

Troubleshooting and Yield Optimization

Common issues and solutions:

  • Low Amidation Yield : Use coupling agents like HATU or EDCl/HOBt to improve efficiency.
  • Ring Expansion Side Reactions : Optimize base concentration (2.5–3.0 equiv KOH) and reaction time (4–6 h).
  • Hydrogenation Over-Reduction : Monitor reaction progress via TLC and limit H₂ exposure to prevent degradation.

Q & A

Q. What are the optimal synthetic pathways and purification methods for this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of hydrazine derivatives with carbonyl-containing precursors to form the fused triazine core. Key steps include:

  • Cyclization : Use of ethyl 3-methyl-2-oxobutanoate or diethyl oxalate under reflux conditions (THF, 60–80°C) to form the imidazo-triazine scaffold .
  • Functionalization : Introduction of the 3-methoxyphenethyl and p-tolyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity. Crystallization using ethanol/water mixtures is also effective .

Q. Table 1: Critical Reaction Parameters

StepConditionsYield Optimization Tips
CyclizationTHF, 70°C, 12hUse anhydrous solvents
Aryl CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°CMonitor via TLC (Rf = 0.4 in EtOAc)
Final PurificationHPLC (ACN:H₂O, 70:30 to 95:5)Adjust pH to 3.0 with TFA

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazine ring and substituents (e.g., δ 7.2–7.4 ppm for p-tolyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 463.18 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, critical for understanding bioactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Discrepancies in reported IC₅₀ values or target selectivity may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation) .
  • Structural Analogues : Compare activity of derivatives (e.g., substituting p-tolyl with 4-fluorophenyl) to identify pharmacophores .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases or GPCRs .

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀, nM)Assay TypeReference
p-tolylKinase X: 12 ± 2Cell-free enzymatic
4-fluorophenylKinase X: 8 ± 1Cell-based
3-methoxyphenethylGPCR Y: 150 ± 20Radioligand binding

Q. What strategies improve pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

Methodological Answer:

  • Lipophilicity Optimization : Modify substituents to maintain logP between 2–3 (e.g., replace p-tolyl with 4-OC₂H₅ for enhanced passive diffusion) .
  • In Silico Predictions : Use QSAR models trained on HPLC-derived BBB permeability data (e.g., Group II compounds with 4-OCH₃ show 2-fold higher permeability) .
  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) for increased solubility and enzymatic cleavage in vivo .

Q. How is thermal stability assessed, and what decomposition mechanisms are observed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss under nitrogen/oxygen atmospheres (e.g., decomposition onset at 220°C) .
  • DSC-FTIR Coupling : Identifies gaseous decomposition products (e.g., CO₂ from triazine ring breakdown) .
  • Mechanistic Insight : Oxidative conditions favor cleavage of the methoxyphenethyl group, forming benzoic acid derivatives .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • Voltammetry : Screen-printed carbon electrodes modified with CNFs detect nM concentrations via redox peaks at −0.6 V (vs. Ag/AgCl) .
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm) with MRM transitions (m/z 463 → 345) for plasma pharmacokinetics .

Q. Guidelines for Experimental Design

  • Dose-Response Studies : Use at least 6 concentrations (1 nM–100 µM) with triplicate measurements.
  • Control Compounds : Include structurally related analogues (e.g., ethyl 8-(4-methoxyphenyl) derivatives) to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.